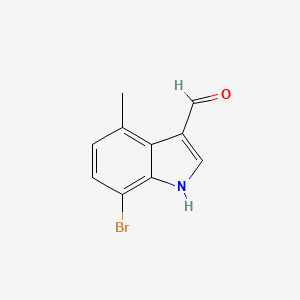

7-Bromo-4-methyl-1H-indole-3-carbaldehyde

Description

7-Bromo-4-methyl-1H-indole-3-carbaldehyde is a halogenated indole derivative featuring a bromine atom at position 7, a methyl group at position 4, and a carbaldehyde functional group at position 3.

Properties

IUPAC Name |

7-bromo-4-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-3-8(11)10-9(6)7(5-13)4-12-10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLELZXXEZOVDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bartoli Indole Synthesis: This method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide to yield 7-bromo-4-(bromomethyl)-2-methylindole.

Radical Bromination: The radical benzylic bromination of 4-bromo-3-nitrotoluene yields 4-bromo-3-nitro-1-bromomethylbenzene, which is then converted to the desired indole derivative through a series of reactions.

Industrial Production Methods:

Industrial production methods for 7-bromo-4-methyl-1H-indole-3-carbaldehyde typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 7-Bromo-4-methyl-1H-indole-3-carbaldehyde can be oxidized to form the corresponding carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The bromine atom at the 7th position can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products:

Oxidation: 7-Bromo-4-methyl-1H-indole-3-carboxylic acid.

Reduction: 7-Bromo-4-methyl-1H-indole-3-methanol.

Substitution: Various 7-substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

7-Bromo-4-methyl-1H-indole-3-carbaldehyde is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding how modifications to the indole ring affect biological activity.

Medicine:

Its derivatives have shown promising activity against various cancer cell lines and viral infections .

Industry:

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored to industrial needs.

Mechanism of Action

The mechanism of action of 7-bromo-4-methyl-1H-indole-3-carbaldehyde and its derivatives involves interactions with various molecular targets, including enzymes and receptors. The formyl group at the 3rd position can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom at the 7th position can enhance the compound’s binding affinity to certain targets through halogen bonding .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs and their substituent patterns, physical properties, and applications:

Key Observations:

Substituent Position Effects :

- Bromine at position 7 (target compound) vs. 5 () or 6 () alters electronic and steric profiles. Bromine at position 7 may increase steric hindrance near the carbaldehyde group, affecting reactivity in condensation reactions .

- Methyl vs. methoxy/hydroxy groups: Methyl (CH₃) at position 4 is less polar than methoxy (OCH₃) or hydroxy (OH), likely enhancing lipophilicity and influencing solubility .

Physical Properties :

- Brominated indoles with bulky substituents (e.g., 4-iodobenzyl in Compound 9) exhibit high melting points (>200°C) due to strong intermolecular interactions . The target compound’s methyl group may reduce melting points compared to these analogs.

- Thiosemicarbazone derivatives () demonstrate hydrogen-bonding networks, suggesting similar derivatives of the target compound could form stable crystalline structures .

Synthetic Routes :

- Analogs in and are synthesized via nucleophilic substitution or coupling reactions using K₂CO₃ and DMF. The target compound may require similar conditions, with formylation at position 3 as a critical step .

- Yields for brominated indoles vary (e.g., 50% in ), influenced by substituent steric effects and reaction optimization .

Applications :

- Carbaldehyde groups (as in the target compound and ) enable condensation reactions to form thiosemicarbazones, which exhibit antimicrobial and anticancer activities .

- Bromine at position 7 may enhance electrophilic reactivity, making the compound suitable for further functionalization in drug discovery .

Biological Activity

7-Bromo-4-methyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which has gained attention due to its diverse biological activities. Indole derivatives are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and microbial infections. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C9H6BrNO

- CAS Number : 1190320-99-0

Synthesis

The synthesis of this compound typically involves the bromination of 4-methylindole followed by formylation at the C3 position. Various methods have been reported in literature to achieve this, including palladium-catalyzed reactions and other electrophilic aromatic substitutions.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicate promising anticancer properties:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | 12.5 | |

| HT-29 (Colon Cancer) | 15.0 | |

| MCF-7 (Breast Cancer) | 10.0 |

These findings suggest that the compound exhibits significant cytotoxicity, potentially making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 30 |

These results highlight its potential utility in treating infections caused by resistant bacterial strains.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition of critical cellular processes such as:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation.

- Disruption of Cellular Signaling : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have documented the efficacy of indole derivatives, including this compound:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in increased apoptosis in HepG2 cells, suggesting a mechanism involving mitochondrial dysfunction and activation of caspases.

- Combination Therapy : Another investigation explored the use of this compound in combination with conventional chemotherapeutic agents, revealing enhanced cytotoxic effects compared to single-agent treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.